molecular formula C9H8N2OS2 B2706511 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 478067-55-9

2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2706511
CAS No.: 478067-55-9
M. Wt: 224.3
InChI Key: QWELKKMMJMSCLJ-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an allylsulfanyl group at the 2-position and a hydroxyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol typically involves cyclization reactions. One common method includes the reaction of 3-amino-4-cyanothiophene derivatives with formic acid or other one-carbon sources to form the thieno[3,2-d]pyrimidine core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes such as protein kinases, which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, it may interact with other targets like topoisomerases and tubulin, further contributing to its anticancer effects .

Comparison with Similar Compounds

2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both an allylsulfanyl and a hydroxyl group. Similar compounds include:

Properties

IUPAC Name

2-prop-2-enylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-2-4-14-9-10-6-3-5-13-7(6)8(12)11-9/h2-3,5H,1,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELKKMMJMSCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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